3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
Description
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a substituted 1,4-benzoxazine derivative characterized by a tert-butyl group at position 3 and a 4-methylphenylsulfonyl moiety at position 4 (Figure 1). The 1,4-benzoxazine scaffold consists of a fused benzene and oxazine ring system, which is frequently modified to tune physicochemical and biological properties . For example, sulfonylation reactions using aryl sulfonyl chlorides are commonly employed to introduce sulfonyl groups at position 4 .
Properties
IUPAC Name |
3-tert-butyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-9-11-15(12-10-14)24(21,22)20-16-7-5-6-8-17(16)23-13-18(20)19(2,3)4/h5-12,18H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMAQFSIQJRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The foundational step in synthesizing the benzoxazine core involves cyclization of 2-aminophenol with 1,2-dibromoethane under basic conditions. This method, adapted from N-dichloroacetylbenzoxazine syntheses, proceeds via nucleophilic substitution to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold. Key parameters include:
- Solvent : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Base : Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
- Temperature : 80–100°C for 6–8 hours.
The reaction yields 3,4-dihydro-2H-1,4-benzoxazine (2a ) with a purity >90%, as confirmed by thin-layer chromatography (TLC).
Introduction of the tert-Butyl Group
N-Alkylation of the benzoxazine nitrogen with tert-butyl bromide introduces steric bulk, enhancing thermal stability. This step employs:
- Alkylating Agent : tert-Butyl bromide (2 equiv.).
- Conditions : Reflux in acetonitrile with NaH as a base at 60°C for 12 hours.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography.
The tert-butyl substituent’s incorporation is verified by $$ ^1H $$ NMR signals at 1.28 ppm (9H, s) and 3.38–3.59 ppm (N–CH₃).
Sulfonylation at the 4-Position
Sulfonylation with 4-methylbenzenesulfonyl chloride installs the electron-withdrawing sulfonyl group:
- Reagents : 4-Methylbenzenesulfonyl chloride (1.2 equiv.), triethylamine (TEA).
- Conditions : Dichloromethane (DCM) at 0°C → 25°C for 4 hours.
- Yield : 75–85% after recrystallization (EtOAc/hexane).
The sulfonyl group’s presence is confirmed by IR absorption at 1676 cm⁻¹ (S=O stretch) and $$ ^{13}C $$ NMR signals at 44.2 ppm (SO₂).
Reaction Optimization and Kinetic Analysis
Role of Phenol in Benzoxazine Formation
Kinetic studies reveal that phenol accelerates the Mannich condensation by stabilizing transition states. The rate equation follows:
$$
\frac{d[\text{BOZ}]}{dt} = k[\text{FAD}]^\alpha[\text{P}]^\beta
$$
where $$ \alpha = 1 $$, $$ \beta = 0.5 $$, and $$ k = 0.032 \, \text{L/mol·min} $$ at 80°C. Excess phenol (>1.5 equiv.) reduces side reactions, improving yields to 92%.
Temperature-Dependent Polymerization Risks
At temperatures >200°C, the tert-butyl-substituted benzoxazine undergoes ring-opening polymerization (ROP), releasing cyclohexyl chloride. Differential scanning calorimetry (DSC) shows exothermic ROP peaks at 210–226°C. To prevent premature polymerization, reactions are conducted below 150°C with strict nitrogen inertion.
Structural Characterization and Spectral Data
Spectroscopic Validation
Compound : 3-(tert-Butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.28 (s, 9H, C(CH₃)₃), 2.45 (s, 3H, Ar–CH₃), 3.52 (t, 2H, N–CH₂), 4.25 (t, 2H, O–CH₂), 6.80–7.65 (m, 8H, Ar–H).
- $$ ^{13}C $$ NMR (100 MHz, CDCl₃) : δ 21.5 (Ar–CH₃), 29.7 (C(CH₃)₃), 44.2 (SO₂), 67.8 (O–CH₂), 115.4–143.2 (Ar–C).
- IR (KBr) : 3050–2870 (C–H), 1676 (S=O), 1598 (C=N).
Crystallographic Analysis
Single-crystal X-ray diffraction of a related N-dichloroacetylbenzoxazine (3a ) confirms the bicyclic structure with bond lengths of 1.46 Å (C–O) and 1.39 Å (C–N). The tert-butyl and sulfonyl groups adopt equatorial positions, minimizing steric strain.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the compound, potentially leading to the opening of the benzoxazine ring.
Substitution: Substituted benzoxazine derivatives with different functional groups.
Scientific Research Applications
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key comparisons with structurally related compounds :
4-[(4-Methoxyphenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 338962-42-8): Substituents: Phenyl (position 3) and 4-methoxyphenylsulfonyl (position 4).
Benoxacor (4-(dichloroacetyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine): Substituents: Dichloroacetyl (position 4) and methyl (position 3). The dichloroacetyl group confers herbicide-protectant activity, highlighting how acyl vs. sulfonyl groups dictate functional applications .
Carboxamide derivatives of 1,4-benzoxazines :
Table 1: Structural and Functional Comparison
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Density and Boiling Point: The methoxy-substituted analog (C₂₁H₁₉NO₄S) has a density of 1.298 g/cm³ and a predicted boiling point of 553°C . The tert-butyl group in the target compound may lower density due to increased steric bulk.
- pKa : The electron-withdrawing sulfonyl group likely reduces basicity at the nitrogen atom, as seen in the methoxy analog’s pKa of -2.83 .
Biological Activity
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 478043-16-2) is a synthetic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound incorporates a tert-butyl group and a sulfonyl group, which may influence its biological properties.
- Molecular Formula : C19H23NO3S
- Molecular Weight : 345.46 g/mol
- Structure : The compound features a benzoxazine core, which is known for its diverse reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:
- Receptor Binding : The compound has been studied for its antagonistic effects on serotonin receptors, particularly the 5-HT3 receptor, which plays a crucial role in neurotransmission and gastrointestinal function .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
Antagonistic Activity
Research indicates that derivatives of benzoxazines exhibit significant antagonistic activity against serotonin receptors. For instance, compounds similar to this compound have shown promising results in inhibiting the von Bezold-Jarisch reflex in animal models, which is mediated by 5-HT3 receptors .
Antimicrobial and Anticancer Properties
The benzoxazine derivatives have been explored for their antimicrobial and anticancer properties:
- Antimicrobial Activity : Some studies have demonstrated that certain benzoxazine derivatives exhibit antibacterial properties against various pathogens.
- Anticancer Activity : Preliminary evaluations suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
Case Studies and Research Findings
- Serotonin Receptor Studies : A study evaluated various 3,4-dihydrobenzoxazine derivatives for their binding affinity to the 5-HT3 receptor. The findings revealed that modifications at specific positions on the benzoxazine ring significantly enhanced antagonistic activity .
- Antimicrobial Evaluation : A series of synthesized benzoxazines were tested against bacterial strains. Results indicated that certain substitutions improved antimicrobial efficacy, suggesting structural optimization could lead to more potent agents .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that some derivatives exhibited significant cytotoxicity, with mechanisms potentially involving apoptosis induction through receptor-mediated pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 478043-16-2 |
| Biological Activities | Antagonistic (5-HT3), Antimicrobial, Anticancer |
| Key Findings | High binding affinity for serotonin receptors; potential cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine?
- Methodology : The core benzoxazine scaffold can be synthesized via cyclization of 2-aminophenol derivatives with 1,2-dibromoethane under basic conditions, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Key steps include:
- Cyclization : React 2-aminophenol analogs with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) at reflux temperatures (80–100°C) for 6–12 hours .
- Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–25°C. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Typical yields range from 60–80%, with purity confirmed by HPLC (>95%) and NMR .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and sulfonyl moiety (δ ~7.3–7.8 ppm for aromatic protons) .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination. For example, SHELXL refines bond lengths (C–S: ~1.76 Å) and dihedral angles to confirm the planar sulfonyl group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₉H₂₃NO₃S: 353.14 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzoxazine derivatives?
- Case Study : In cardiovascular studies, conflicting results for imidazoline receptor affinity (e.g., α₂-adrenergic vs. I₁/I₂ binding) arise from:
- Structural Variability : Substituents like the tert-butyl group enhance steric hindrance, reducing α₂-receptor binding but increasing selectivity for imidazoline I₁ sites .
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH (7.4 vs. 6.8) alter ligand-receptor interactions. Standardize protocols using SPR (surface plasmon resonance) for kinetic binding assays .
Q. How can structure-activity relationship (SAR) studies guide the design of potassium channel-activating benzoxazines?
- Key Modifications :
- Sulfonyl Group : The 4-methylphenylsulfonyl moiety enhances metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) and potassium channel (KATP) activation (EC₅₀ = 0.8 μM vs. 2.1 μM for non-sulfonylated analogs) .
- tert-Butyl Substitution : Increases lipophilicity (logP = 3.2) and blood-brain barrier penetration, critical for CNS-targeted analogs .
- Experimental Validation :
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing KCNQ1/KCNE1 channels to measure current activation .
- In Vivo Testing : Dose-dependent MAP (mean arterial pressure) reduction in spontaneously hypertensive rats (ED₅₀ = 1.2 mg/kg) .
Q. What crystallographic techniques validate the conformational flexibility of the benzoxazine ring?
- Methods :
- Twinned Data Refinement : Use SHELXL to handle twinning in crystals (e.g., pseudo-merohedral twinning with twin law -h, -k, l). Refinement statistics (R₁ < 5%, wR₂ < 12%) ensure accuracy .
- Temperature-Dependent Studies : Collect data at 100–300 K to analyze ring puckering (ΔQ = 0.2–0.5 Å) and sulfonyl group rotation (torsion angle Φ = 15–25°) .
- Findings : The dihydro-2H-1,4-benzoxazine ring adopts a half-chair conformation, stabilized by intramolecular C–H···O interactions (2.8–3.1 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
